- Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme I (IRE-I alpha) for the treatment of cancer diseases and their preparation, World Intellectual Property Organization, , ,
Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
Il composto 2,6-difluoro-4-(tetrametil-1,3,2-diossaborolan-2-il)anilina è un derivato borato aromatico fluorurato, caratterizzato da un gruppo amminico in posizione para rispetto al gruppo diossaborolano tetrametilico. La presenza dei due atomi di fluoro in posizione orto aumenta l'elettron-deficienza dell'anello aromatico, migliorando la reattività in reazioni di accoppiamento incrociato catalizzate da palladio. Il gruppo diossaborolano offre elevata stabilità all'aria e all'umidità, semplificando la manipolazione in condizioni ambientali. Questo intermedio è particolarmente utile in sintesi farmaceutiche avanzate e nella preparazione di materiali funzionali, grazie alla sua combinazione di stabilità e reattività controllata. La struttura molecolare bilancia proprietà elettroniche e steriche, rendendolo un prezioso building block in chimica organometallica.
939968-08-8 structure
Product Name:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Numero CAS:939968-08-8
MF:C12H16BF2NO2
MW:255.06875038147
MDL:MFCD16996398
CID:2102110
PubChem ID:59231931
Update Time:2025-11-02
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- JGOZEXIYNJERIP-UHFFFAOYSA-N
- SCHEMBL59540
- SY029069
- DB-392137
- 4-Amino-2,6-difluorophenylboronic acid pinacol ester
- AKOS027255880
- W11438
- 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
- AS-54949
- MB20669
- CS-0038465
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
- 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
- 939968-08-8
- 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
- 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
- MFCD16996398
- 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
- MDL: MFCD16996398
- Inchi: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
- Chiave InChI: JGOZEXIYNJERIP-UHFFFAOYSA-N
- Sorrisi: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1
Proprietà calcolate
- Massa esatta: 255.1242152g/mol
- Massa monoisotopica: 255.1242152g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 299
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.5Ų
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B432400-10mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432400-50mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B432400-100mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM219211-100mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 100mg |
$120 | 2022-08-31 | |
| Chemenu | CM219211-250mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 250mg |
$210 | 2022-08-31 | |
| Chemenu | CM219211-1g |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 1g |
$414 | 2022-08-31 | |
| Chemenu | CM219211-5g |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 5g |
$1228 | 2022-08-31 | |
| abcr | AB462385-1 g |
(4-Amino-3,5-difluorophenyl)boronic acid pinacol ester; . |
939968-08-8 | 1g |
€503.00 | 2023-04-21 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62654-250mg |
4-Amino-3,5-difluorobenzeneboronic acid pinacol ester, 96% |
939968-08-8 | 96% | 250mg |
¥2765.00 | 2023-02-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62654-1g |
4-Amino-3,5-difluorobenzeneboronic acid pinacol ester, 96% |
939968-08-8 | 96% | 1g |
¥8291.00 | 2023-02-09 |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
Riferimento
- Cdk4/6 inhibitor, preparation method and application thereof, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; overnight, rt → 90 °C
Riferimento
- Molecules having certain pesticidal utilities, and intermediates, compositions, and processes related thereto, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 100 °C
Riferimento
- Preparation of pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 1.5 h, 80 °C
Riferimento
- Preparation of heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Riferimento
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Compound having AXL inhibitory activity, preparation method and use, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 90 min, 80 °C
Riferimento
- Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 90 min, 80 °C
Riferimento
- Preparation of imidazopyridazine derivatives for use as CDPK1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
Riferimento
- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
Riferimento
- Preparation of 2-pyridone antimicrobial compositions, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 80 °C
Riferimento
- Preparation of biaryl compounds as GPR120 agonists, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; 90 min, 80 °C; 80 °C → rt
Riferimento
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 1 h, 80 °C
Riferimento
- Azaindzoles as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 12 h, 90 °C
Riferimento
- Compound having AXL inhibitory activity, preparation method and use, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C
Riferimento
- Preparation of deuterated biphenylcarbamoylcyclopentene carboxylic acid derivatives and analogs for use as DHODH inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Riferimento
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Carboxamide derivatives as DHODH inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Numero d'ordine:A922405
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:32
Prezzo ($):341.0
Email:sales@amadischem.com
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) Prodotti correlati
- 1003575-43-6(3-Amino-4-fluorophenylboronic Acid Pinacol Ester)
- 1231892-38-8(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1269233-00-2(2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 939807-75-7(4-Amino-2,5-Difluorobenzeneboronic Acid Pinacol Ester)
- 936618-92-7(3-Fluorophenylboronic acid pinacol ester)
- 819058-34-9(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1428329-75-2(2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1454690-50-6(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline)
- 863578-24-9(2-Amino-5-Fluorophenyl Boronic Acid Pinacol Ester)
- 863868-36-4(2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Purezza:99%
Quantità:5g
Prezzo ($):341.0